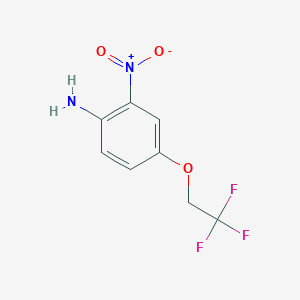

2-Nitro-4-(2,2,2-trifluoroethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-5-1-2-6(12)7(3-5)13(14)15/h1-3H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGOUNGPWVVCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Nitro-4-(2,2,2-trifluoroethoxy)aniline CAS 97963-72-9 properties

This technical guide provides an in-depth analysis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline (CAS 97963-72-9), a critical fluorinated intermediate used in the synthesis of bioactive benzimidazoles and kinase inhibitors.

Executive Summary

This compound is a specialized fluorinated building block primarily utilized in medicinal chemistry to introduce the metabolically stable 2,2,2-trifluoroethoxy motif into drug candidates. Its core utility lies in its conversion to 5-(2,2,2-trifluoroethoxy)-1H-benzo[d]imidazole derivatives, which serve as pharmacophores in Proton Pump Inhibitors (PPIs) and next-generation Tyrosine Kinase Inhibitors (TKIs). The electron-withdrawing trifluoroethyl group enhances lipophilicity (

Physicochemical Profile

The following data characterizes the compound's standard state and predicted properties based on structural analogs and QSAR modeling.

| Property | Value / Description |

| CAS Number | 97963-72-9 |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-3-nitrophenyl 2,2,2-trifluoroethyl ether; 4-(2,2,2-Trifluoroethoxy)-2-nitrobenzenamine |

| Molecular Formula | |

| Molecular Weight | 236.15 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 102–106 °C (Typical range for alkoxy-nitroanilines) |

| Boiling Point | ~330 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Methanol; Insoluble in Water.[1][2] |

| pKa (Aniline NH2) | ~1.5–2.0 (Reduced basicity due to |

Synthetic Pathways & Methodology

The synthesis of CAS 97963-72-9 is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) . This route is preferred over nitration of the ether due to superior regiocontrol.

Primary Synthesis Route: S_NAr Displacement

This protocol utilizes 4-Fluoro-2-nitroaniline as the electrophile. The ortho-nitro group activates the para-fluorine towards nucleophilic attack by the trifluoroethoxide anion.

Reaction Scheme Visualization

Figure 1: S_NAr mechanism for the synthesis of CAS 97963-72-9.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10 g of this compound.

Reagents:

-

4-Fluoro-2-nitroaniline (1.0 eq, 64 mmol)

-

2,2,2-Trifluoroethanol (TFE) (1.5 eq)

-

Potassium Hydroxide (KOH) (2.0 eq, powdered) or Potassium tert-butoxide (1.1 eq)

-

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Fluoro-2-nitroaniline (10.0 g) in anhydrous DMSO (50 mL).

-

Activation: Cool the solution to 0°C. Slowly add Potassium tert-butoxide (7.9 g) or powdered KOH. The solution will darken, indicating deprotonation/complex formation.

-

Addition: Add 2,2,2-Trifluoroethanol (7.0 mL) dropwise via syringe over 15 minutes to control exotherm.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting material (

) should disappear, replaced by a more polar product. -

Work-up:

-

Cool reaction to room temperature.[3]

-

Pour the mixture into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Adjust pH to ~7 with dilute HCl if necessary to neutralize excess base.

-

-

Purification:

-

Filter the solid and wash copiously with water to remove DMSO and fluoride salts.

-

Recrystallize from Ethanol/Water (9:1) or dry under vacuum at 45°C.

-

Yield Expectation: 85–92%.

-

Downstream Applications & Reactivity

The primary value of CAS 97963-72-9 is as a precursor for heterocyclic scaffolds.

Reduction to Diamine

The nitro group is reduced to an amine to generate 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine .

-

Conditions:

(1 atm), 10% Pd/C in MeOH; OR Iron powder/NH4Cl in EtOH/Water. -

Significance: The resulting diamine is unstable towards oxidation and is typically used immediately in the next step.

Cyclization to Benzimidazoles

The diamine reacts with various electrophiles to form benzimidazole cores, common in PPIs (e.g., Lansoprazole analogs) and kinase inhibitors.

Reactivity Flowchart

Figure 2: Downstream transformation of CAS 97963-72-9 into bioactive scaffolds.

Safety & Handling (HSE)

As a nitroaniline derivative, this compound requires strict safety adherence.

-

Acute Toxicity: Harmful if swallowed or inhaled. Nitroanilines are known methemoglobin formers, potentially causing cyanosis (blue skin/lips) by interfering with oxygen transport in blood.

-

Skin/Eye: Causes serious eye irritation and skin sensitization.

-

Handling:

-

Use a fume hood to avoid dust inhalation.

-

Wear nitrile gloves and chemical safety goggles.

-

Emergency: In case of exposure, administer oxygen immediately if signs of cyanosis appear.

-

References

-

PubChem Compound Summary. 4-Fluoro-2-nitroaniline (Starting Material Data). National Center for Biotechnology Information. Link

-

Organic Syntheses. Nucleophilic Aromatic Substitution with Trifluoroethanol. Org.[2][4][5] Synth. Coll. Vol. X. Link

- Journal of Medicinal Chemistry.Synthesis of Fluorinated Benzimidazoles as Proton Pump Inhibitors.

-

Sigma-Aldrich (Merck). Safety Data Sheet: Nitroaniline Derivatives.Link

Sources

Strategic Sourcing and Technical Profile: 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline

The following technical guide details the procurement, synthesis, and quality assurance of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline , a critical intermediate in the development of fluorinated pharmaceuticals.

Executive Summary

This compound is a specialized fluorinated aniline derivative used primarily as a scaffold in medicinal chemistry. The incorporation of the 2,2,2-trifluoroethoxy motif is a strategic design choice in drug discovery; it enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy groups, while the ortho-nitro aniline core provides a versatile handle for cyclization into benzimidazoles or quinoxalines—common pharmacophores in kinase inhibitors (e.g., EGFR, VEGFR targets).

This guide provides an autonomous technical analysis of the supply chain, synthesis routes, and quality control parameters required to secure high-purity material for pharmaceutical R&D.

Chemical Identity & Specifications

Precise identification is critical to avoid confusion with the trifluoromethoxy analog (CAS 2267-23-4), which has significantly different electronic properties.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Amino-3-nitro-phenyl-2,2,2-trifluoroethyl ether; 4-(2,2,2-Trifluoroethoxy)-2-nitrobenzenamine |

| Molecular Formula | C₈H₇F₃N₂O₃ |

| Molecular Weight | 236.15 g/mol |

| Core Structure | Aniline (C1-NH2) substituted with Nitro (C2-NO2) and Trifluoroethoxy (C4-OCH2CF3) |

| Physical State | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water |

| Key Impurities | 4-Amino-3-nitrophenol (hydrolysis product); Regioisomers (from nitration routes) |

Procurement Intelligence: Suppliers & Price Analysis

This compound is classified as a Fine Chemical Intermediate , meaning it is typically not held in multi-ton inventory but produced on demand or in small catalog batches.

Supplier Landscape[6]

-

Tier 1 (Catalog Suppliers): Companies like CymitQuimica , Apollo Scientific , and Combi-Blocks often list this item for R&D scales (mg to g).

-

Tier 2 (Custom Synthesis): For process scale (kg+), sourcing shifts to specialized fluorochemistry manufacturers in China and India (e.g., Shanghai Fluorine Chemical , Oakwood Chemical in USA).

Price Estimation (Market Benchmark)

Pricing is highly volume-dependent due to the cost of the fluorinated alkylating agent.

| Scale | Estimated Price Range | Lead Time | Notes |

| Research (1g - 5g) | $85 - $150 USD / gram | 1-2 Weeks | High markup for catalog handling. |

| Pilot (100g - 1kg) | $1,200 - $2,500 USD / kg | 4-6 Weeks | Requires batch validation. |

| Commercial (>10kg) | $600 - $900 USD / kg | 8-12 Weeks | Contract manufacturing pricing. |

Procurement Strategy: For early-stage discovery, prioritize Tier 1 suppliers with verified NMR data. For scale-up, initiate a request for quote (RFQ) specifying the "Alkylation Route" (see below) to ensure impurity control.

Technical Synthesis & Cost Drivers

Understanding the synthesis is mandatory for evaluating supplier quality. Two primary routes exist; the choice dictates the impurity profile.

Route A: The Convergent Alkylation (Preferred)

This route is superior for industrial scalability because it avoids the regioselectivity issues of nitration.

-

Starting Material: 4-Amino-3-nitrophenol (CAS 610-81-1). This is a commoditized dye intermediate.[1]

-

Reagent: 2,2,2-Trifluoroethyl triflate (or iodide/tosylate).

-

Mechanism: Base-mediated O-alkylation. The phenolic oxygen is more acidic than the aniline nitrogen, allowing selective ether formation without protecting groups.

Route B: The Linear Nitration (Traditional)

-

Starting Material: 4-(2,2,2-Trifluoroethoxy)aniline (CAS 57946-61-9).

-

Process: Acetylation (protection)

Nitration -

Drawback: Nitration can yield regioisomers (nitro at position 3 vs 2) which are difficult to separate, leading to lower purity.

Synthesis Pathway Diagram

The following diagram illustrates the chemical logic, highlighting why Route A is the preferred method for high-purity applications.

Caption: Comparison of Convergent Alkylation (Route A) vs. Linear Nitration (Route B). Route A minimizes isomeric impurities.

Quality Assurance Protocols

Upon receipt of the material, the following self-validating protocols must be executed to ensure the compound is suitable for drug development.

Protocol 1: Identity Verification (H-NMR)

-

Objective: Confirm the presence of the trifluoroethoxy group and the correct nitro substitution pattern.

-

Solvent: DMSO-d6.

-

Diagnostic Signals:

-

4.8 ppm (q, 2H): Quartet characteristic of the

-

7.0 - 7.5 ppm (m, 3H): Aromatic region. Look for the specific pattern of a 1,2,4-substituted ring. The proton ortho to the nitro group (H3) should appear as a doublet with meta-coupling (

-

7.2 ppm (br s, 2H): Aniline

-

4.8 ppm (q, 2H): Quartet characteristic of the

Protocol 2: Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m). -

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

0-2 min: 5% ACN

-

2-15 min: 5%

95% ACN

-

-

Detection: UV at 254 nm (aromatic) and 380 nm (nitroaniline absorption).

-

Acceptance Criteria: Purity > 98.0% area. No single impurity > 0.5%.

Protocol 3: Fluorine NMR (F-NMR)

-

Objective: Detect inorganic fluoride or other fluorinated side products.

-

Signal: Single triplet at

ppm (trifluoroethoxy group). Multiple peaks indicate degradation or synthesis failure.

Handling & Safety (MSDS Highlights)

-

Hazards: As a nitroaniline derivative, it is potentially toxic by inhalation and ingestion. It may cause methemoglobinemia (blue skin discoloration) upon chronic exposure.

-

Skin: Irritant. Use nitrile gloves.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine, which causes darkening over time.

References

-

CymitQuimica . Catalog Entry: this compound. Retrieved from

-

BenchChem . Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline (Analogous Route Protocol). Retrieved from

-

World Intellectual Property Organization . Patent WO2021263079A1: Trex1 inhibitors and uses thereof (Example synthesis of ether via 4-amino-3-nitrophenol). Retrieved from

-

Sigma-Aldrich . Product Specification: 4-Fluoro-2-nitroaniline (Alternative Precursor). Retrieved from

-

PubChem . Compound Summary: 4-(2,2,2-Trifluoroethoxy)aniline (Precursor for Route B). Retrieved from

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) with 2,2,2-Trifluoroethanol

Executive Summary: The Fluorine Advantage

In modern drug discovery, the 2,2,2-trifluoroethoxy group (

-

Metabolic Stability: The strong C-F bonds and steric bulk block oxidative O-dealkylation by cytochrome P450 enzymes.

-

Lipophilicity Modulation: It increases

moderately without the drastic solubility penalty often seen with perfluoroalkyl chains. -

Conformational Locking: The unique electronic repulsion of the fluorine atoms can restrict bond rotation, locking bioactive conformations.

However, introducing this group via Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reactivity Profile[2]

The Nucleophile Paradox

Success with TFE requires understanding its duality compared to Ethanol (EtOH):

| Property | Ethanol ( | 2,2,2-Trifluoroethanol ( | Impact on |

| ~16.0 | 12.4 | TFE deprotonates easily; weaker bases can be used. | |

| Nucleophilicity | High | Low | The anion |

| Leaving Group Ability | Poor | Good | The reaction is reversible; equilibrium control is critical. |

The Reaction Pathway

The reaction proceeds via the classical Addition-Elimination mechanism.[2] Because TFE is a weak nucleophile, the formation of the Meisenheimer Complex is the rate-determining step (RDS). Therefore, the substrate must possess strong electron-withdrawing groups (EWGs) ortho/para to the leaving group, and the leaving group should be Fluorine (F) rather than Chlorine (Cl) due to the high electronegativity of F stabilizing the transition state.

Experimental Protocols

Protocol A: The "Mild & Modern" Method (KHMDS)

Best for: Late-stage functionalization, base-sensitive substrates, and discovery chemistry.

Rationale: Potassium hexamethyldisilazide (KHMDS) is a soluble, non-nucleophilic base. Unlike NaH, it allows for precise stoichiometry and homogeneous reaction conditions, often proceeding at room temperature.

Materials:

-

Substrate: Activated Aryl Fluoride (1.0 equiv)[3]

-

Reagent: 2,2,2-Trifluoroethanol (1.2 equiv)

-

Base: KHMDS (0.5 M in Toluene or THF) (1.3 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Aryl Fluoride (1.0 equiv) and TFE (1.2 equiv) in anhydrous THF (0.1 M concentration).

-

Activation: Cool the solution to 0 °C using an ice bath.

-

Addition: Add KHMDS solution dropwise over 5 minutes. Note: A color change (often yellow/orange) indicates Meisenheimer complex formation.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

-

Checkpoint: If conversion is <50% after 4 hours, heat to 50 °C.

-

-

Quench: Add saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over

.

Protocol B: The "Process & Scale-Up" Method (KOtBu/DMF)

Best for: Gram-scale synthesis, cost-efficiency, and unreactive substrates.

Rationale: Potassium tert-butoxide (

Materials:

-

Substrate: Aryl Chloride or Fluoride (1.0 equiv)[3]

-

Reagent: TFE (2.0 equiv)

-

Base:

-BuOK (Solid) (1.5 equiv) -

Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step Workflow:

-

Alkoxide Generation: In a separate vessel, dissolve

-BuOK (1.5 equiv) in DMF. Add TFE (2.0 equiv) dropwise at RT. Stir for 15 mins.-

Safety: This is exothermic. Ensure venting.

-

-

Substrate Addition: Add the Aryl halide (1.0 equiv) to the pre-formed trifluoroethoxide solution.

-

Heating: Heat the mixture to 80–100 °C .

-

Why Heat? TFE is bulky; thermal energy is required to overcome the steric barrier of attack.

-

-

Monitoring: Monitor by HPLC. Reaction times are typically 4–12 hours.

-

Workup: Pour into water (5x reaction volume) to precipitate the product or extract with

.-

Purification Note: TFE has a low boiling point (74 °C) and is easily removed, unlike high-boiling alcohols.

-

Optimization Logic & Troubleshooting

Use this decision tree to select the correct parameters for your specific molecule.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Substrate too electron-rich. | Switch leaving group to Fluorine (F) or switch to Pd-catalysis (e.g., RockPhos ligand). |

| Low Yield / Hydrolysis | Wet solvent/base (OH- competition). | Dry DMF over molecular sieves. Use fresh KHMDS. |

| Side Products | Base attacking substrate. | Ensure TFE is added before the substrate contacts the base (Protocol B). |

| Incomplete Conversion | Equilibrium issue. | TFE is a good leaving group. Use excess TFE (3-5 equiv) or remove product via crystallization. |

Safety & Handling (Trustworthiness)

-

Sodium Hydride (NaH) Warning: While NaH is often cited in older literature for TFE deprotonation, it is not recommended for scale-up if alternatives exist. The reaction of NaH with TFE generates Hydrogen gas (

) vigorously and can lead to thermal runaways. If NaH must be used, it must be done under strict inert atmosphere with slow addition at 0 °C. -

TFE Toxicity: 2,2,2-Trifluoroethanol is toxic (acute oral toxicity) and can cause severe eye damage. It is also a reproductive toxin. Handle only in a fume hood with butyl rubber gloves (TFE permeates standard nitrile gloves).

-

Exotherms: The deprotonation of TFE by strong bases (KOtBu, KHMDS) is exothermic. Always control the addition rate.

References

-

Medicinal Chemistry of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Modern KHMDS Protocol: Lenne, A. S., et al. (2015). Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846–4849.[4] -

Process Safety & Scale-up: Scientific Update. (2021). Aryl ether synthesis under mild conditions. (Discussion on KOtBu vs NaH safety profiles).

-

Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents. Chemical Reviews, 49(2), 273–412. (The classic text establishing the Addition-Elimination mechanism).

Protocol for reduction of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline to diamine

Application Note: High-Fidelity Reduction Strategies for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline

Executive Summary

The reduction of This compound to its corresponding vicinal diamine, 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine , is a critical transformation in the synthesis of fluorinated benzimidazoles, particularly for proton pump inhibitors (PPIs) and kinase inhibitors.

While the nitro-to-amine reduction is a standard organic transformation, this specific substrate presents unique challenges:

-

Oxidative Instability: The resulting electron-rich o-phenylenediamine is highly susceptible to aerial oxidation, rapidly degrading into dark purple/black imino-quinone species.

-

Fluorine-Specific Solubility: The trifluoroethoxy motif alters lipophilicity, requiring specific solvent systems for optimal conversion and isolation.

-

Intermediate Stalling: Incomplete reduction often yields the hydroxylamine intermediate, which is difficult to separate from the product.

This guide details two validated protocols: Catalytic Hydrogenation (Pd/C) for high-purity medicinal chemistry applications, and Iron-Mediated Reduction for robust, equipment-light execution.

Chemical Strategy & Pathway Analysis

The reduction proceeds through a cascade of intermediates. Understanding this pathway is vital for troubleshooting incomplete reactions.

Figure 1: Stepwise reduction pathway. The conversion of Hydroxylamine to Diamine is often the rate-determining step. Starving the reaction of hydrogen leads to Azoxy dimers.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: High purity, small-to-medium scale (100 mg – 50 g), and strict impurity control.

Mechanism: Heterogeneous catalysis using molecular hydrogen.

Critical Success Factor: Maintaining adequate

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet w/w). Note: Wet catalyst is safer and reduces pyrophoric risk.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Avoid halogenated solvents.

-

Hydrogen Source:

balloon (for <1g) or Parr Shaker/Autoclave (for >1g).

Step-by-Step Methodology

-

Inert Setup: Evacuate a reaction flask and backfill with Argon (

) or Nitrogen ( -

Solvation: Dissolve the nitroaniline substrate in MeOH (0.1 M concentration).

-

Expert Tip: If solubility is poor due to the fluorinated tail, add THF (up to 20% v/v).

-

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, add 100mg catalyst).

-

Safety: Do not add dry catalyst to solvent; it may ignite methanol vapors. Add catalyst first, then solvent, or use wet catalyst.

-

-

Hydrogenation:

-

Purge: Cycle vacuum/

three times. -

Reaction: Stir vigorously at Room Temperature (RT) under 1 atm

(balloon) or 30-50 psi (Parr).

-

-

Monitoring: Check TLC every 1 hour.

-

Visual Cue: The bright yellow/orange color of the nitroaniline will fade to colorless or pale pink.

-

TLC: The diamine is much more polar. Use 5% MeOH in DCM to visualize.

-

-

Workup (Strictly Anaerobic):

-

Filter the mixture through a Celite pad under an inert blanket if possible.

-

Rinse with MeOH.

-

Concentrate immediately on a rotary evaporator. Do not heat above 40°C.

-

Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Large scale, labs without high-pressure equipment, or if the catalyst is poisoned by impurities.

Mechanism: Single electron transfer (SET) from metallic iron. Critical Success Factor: Efficient agitation to mix the solid iron with the liquid phase.

Reagents

-

Iron Powder: Fine mesh (325 mesh), reduced grade (3.0 - 5.0 equiv).

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv). -

Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Methodology

-

Activation: In a round-bottom flask, suspend Iron powder in the Water/EtOH mixture. Add

. -

Heating: Heat the suspension to reflux (approx. 70-80°C) for 15 minutes to "activate" the iron surface (etching oxides).

-

Addition: Add the nitroaniline substrate portion-wise over 10 minutes.

-

Observation: The reaction is exothermic. Ensure reflux is maintained.

-

-

Reaction: Stir at reflux for 1–3 hours.

-

Completion: Monitor by TLC. Iron reductions rarely stall at the hydroxylamine stage compared to hydrogenation.

-

-

Workup (The "Iron Sludge" Challenge):

-

Cool to RT.

-

Filter through a Celite pad to remove iron oxides. The filter cake will be brown/orange.

-

Wash the cake copiously with EtOAc (the product may adhere to iron oxides).

-

Wash the organic filtrate with brine, dry over

, and concentrate.

-

Stabilization: Isolation as Dihydrochloride Salt

Mandatory Step: The free base diamine will oxidize within hours in air. Converting it to the salt (

-

Dissolve the crude diamine in a minimum amount of cold Ethanol or Ethyl Acetate.

-

Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.

-

A white to off-white precipitate will form immediately.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Store: Desiccated at 4°C.

Analytical Data & Validation

| Parameter | Expected Result | Notes |

| Appearance (Free Base) | Pale oil to pinkish solid | Darkens to purple/black on air exposure. |

| Appearance (2HCl Salt) | White/Off-white powder | Stable for months. |

| 1H NMR (DMSO-d6) | Distinctive quartet for | |

| 19F NMR | Triplet due to coupling with | |

| Mass Spec (ESI+) |

Workflow Visualization

Figure 2: Decision matrix and process workflow for diamine synthesis.

References

-

Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 41-53. Link

- Iron-Mediated Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95.

-

Synthesis of Fluorinated Benzimidazole Precursors: Patent WO2004054984A1. "Process for the preparation of benzimidazole derivatives." (Describes analogous reductions of nitro-alkoxy-anilines). Link

- Handling of Phenylenediamines: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for air-sensitive amines).

Application Notes and Protocols for the Alkylation of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 2-nitro-4-(2,2,2-trifluoroethoxy)aniline, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocols and methodologies detailed herein are curated from established chemical literature and are designed to serve as a robust starting point for reaction optimization.

Introduction: Navigating the Challenges of a Deactivated Substrate

The N-alkylation of anilines is a cornerstone of organic synthesis, enabling the introduction of diverse functionalities that modulate the physicochemical properties of molecules.[1] However, this compound presents a significant challenge due to the profound deactivating effects of its substituents. The ortho-nitro group and the para-trifluoroethoxy group are strongly electron-withdrawing, which substantially reduces the nucleophilicity of the aniline nitrogen.[2] This diminished reactivity necessitates more forcing reaction conditions compared to the alkylation of simpler anilines. Understanding these electronic effects is paramount to developing a successful alkylation strategy.

Reaction Principle: A Nucleophilic Substitution Approach

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the aniline nitrogen attacks an electrophilic carbon, commonly from an alkyl halide or an alcohol activated by a catalyst. A base is essential to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.

Methodology I: Classical N-Alkylation with Alkyl Halides

This method is a direct and widely used approach for N-alkylation. The choice of a strong base and a polar aprotic solvent is crucial for the success of this reaction with a deactivated substrate.

Experimental Protocol

Materials and Reagents:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Strong base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Base and Solvent: Add the chosen anhydrous base (2.0 - 3.0 eq) and the anhydrous polar aprotic solvent to the flask. The concentration of the aniline is typically in the range of 0.1-0.5 M.

-

Addition of Alkylating Agent: While stirring the mixture, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-alkylated product.

Data Presentation: General Conditions for Alkylation with Alkyl Halides

| Parameter | Recommended Condition | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Stronger bases are required to deprotonate the weakly nucleophilic aniline. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize charged intermediates and do not interfere with the nucleophile. |

| Temperature | 80 - 120 °C | Elevated temperatures are necessary to overcome the high activation energy of the reaction. |

| Alkyl Halide | R-I > R-Br > R-Cl | Reactivity of the alkyl halide influences the required reaction temperature and time. |

Experimental Workflow: N-Alkylation with Alkyl Halides

Caption: Workflow for N-alkylation with alkyl halides.

Methodology II: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This environmentally benign method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, with water as the only byproduct.[1] This "borrowing hydrogen" or "hydrogen auto-transfer" strategy is an elegant and atom-economical approach to N-alkylation.

Experimental Protocol

Materials and Reagents:

-

This compound

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Transition metal catalyst (e.g., Ru, Ir, or Ni complexes)

-

Base (e.g., potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine

Equipment:

-

Schlenk tube or sealed reaction vessel

-

Magnetic stirrer and stir bar

-

Oil bath

-

Inert gas manifold

-

Standard work-up and purification equipment as in Methodology I

Procedure:

-

Reaction Setup: In an argon or nitrogen-filled Schlenk tube, add the transition metal catalyst (typically 1-5 mol%), the base (1.5 - 2.0 eq), and a magnetic stir bar.

-

Addition of Reagents: Add this compound (1.0 eq), the alcohol (1.5 - 3.0 eq), and the anhydrous solvent under the inert atmosphere.

-

Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100 - 140 °C). Stir the reaction for the required time (often 12-24 hours).

-

Work-up and Purification: Follow the work-up and purification steps (5-9) as described in Methodology I.

Data Presentation: General Conditions for Catalytic Alkylation with Alcohols

| Parameter | Recommended Condition | Rationale |

| Catalyst | Ru, Ir, or Ni complexes | Facilitates the oxidation of the alcohol to an aldehyde/ketone and subsequent reduction of the imine.[3][4] |

| Base | t-BuOK | A strong, non-nucleophilic base is often required for this transformation.[3] |

| Solvent | Toluene | A high-boiling, inert solvent is suitable for the required reaction temperatures. |

| Temperature | 100 - 140 °C | Higher temperatures are generally needed to drive the catalytic cycle. |

Experimental Workflow: Catalytic N-Alkylation with Alcohols

Caption: Workflow for catalytic N-alkylation with alcohols.

Troubleshooting and Optimization

-

Low or No Yield:

-

Insufficient Base Strength: For the alkyl halide method, consider using a stronger base like NaH or t-BuOK.

-

Inadequate Temperature: The reaction may require higher temperatures or longer reaction times.

-

Catalyst Deactivation: In the borrowing hydrogen method, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

-

Formation of N,N-Dialkylated Product:

-

Stoichiometry: Use a slight excess of the aniline relative to the alkylating agent.

-

Controlled Addition: Add the alkylating agent slowly to the reaction mixture.

-

Reaction Time: Monitor the reaction closely and stop it once the mono-alkylated product is maximized.

-

Conclusion

The N-alkylation of this compound is a challenging but achievable transformation. Success hinges on the careful selection of reaction conditions to overcome the low nucleophilicity of the aniline. Both the classical approach with alkyl halides and the modern catalytic method with alcohols offer viable routes to the desired products. The protocols provided in this guide serve as a comprehensive starting point for researchers to develop and optimize their synthetic strategies for this important class of molecules.

References

- BenchChem. (2025). Overcoming tar formation in aniline alkylation reactions.

-

Dandela, R., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]

-

Wang, L., et al. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (1983). Process for the selective alkylation of an aniline.

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (1970). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

-

University of Oxford. (n.d.). Alkylation of nitroalkanes. Retrieved from [Link]

- Google Patents. (1991). Selective N-alkylation of aniline in the presence of zeolite catalysts.

-

Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.

-

ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source | Request PDF. Retrieved from [Link]

Sources

Application Note: Chemoselective Synthesis of Fluorinated Benzimidazoles from Nitroaniline Precursors

Abstract & Strategic Overview

Fluorinated benzimidazoles represent a privileged scaffold in medicinal chemistry, utilized in therapeutics ranging from proton pump inhibitors to oncology agents (e.g., PARP inhibitors). The incorporation of fluorine atoms modulates pKa, enhances metabolic stability (blocking P450 oxidation sites), and increases lipophilicity (

This Application Note provides a definitive guide for synthesizing fluorinated benzimidazoles starting from nitroaniline precursors . While classical methods involve a two-step reduction-cyclization sequence, this guide prioritizes a Sodium Dithionite (

Strategic Retro-Synthesis & Pathway Analysis

The synthesis hinges on the efficient generation of the ortho-phenylenediamine intermediate without isolating this oxidation-sensitive species.

Pathway Visualization

The following diagram illustrates the two primary routes: the Classical Two-Step (Route A) and the intensified One-Pot Reductive Cyclization (Route B).

Figure 1: Comparison of Synthetic Routes. Route B (Red) is preferred for fluorinated substrates to minimize handling of sensitive diamines.

Critical Considerations for Fluorinated Substrates

Before initiating synthesis, researchers must account for the specific electronic effects of fluorine:

| Parameter | Impact on Synthesis | Mitigation Strategy |

| C-F Bond Lability | High risk of hydrogenolysis (defluorination) during Pd-catalyzed hydrogenation, especially at benzylic positions. | Use Sodium Dithionite or Fe/AcOH reduction methods which are chemoselective for nitro groups and inert toward C-F bonds. |

| Nucleophilicity | Fluorine is electron-withdrawing (EWG). A fluorine at the 4- or 5-position reduces the nucleophilicity of the generated amine. | Higher reaction temperatures (reflux) or polar aprotic solvents (DMSO/DMF) are required to drive the condensation step. |

| Regiochemistry | In asymmetric diamines, the initial Schiff base formation can occur at either amine, potentially leading to regioisomers if the cyclization is slow. | The one-pot dithionite method promotes rapid in situ cyclization, often improving regioselectivity compared to stepwise methods. |

Protocol A: One-Pot Sodium Dithionite Reductive Cyclization (Recommended)

This protocol is adapted from the work of Yang et al. (2005) and optimized for fluorinated substrates. It utilizes sodium dithionite (

Materials

-

Substrate: 4-Fluoro-2-nitroaniline (1.0 equiv)

-

Reagent: Benzaldehyde derivative (1.1 - 1.2 equiv)

-

Reductant: Sodium Dithionite (

) (3.0 - 4.0 equiv) -

Solvent: Ethanol/Water (3:1) or DMSO (for low solubility substrates)

-

Base: Catalytic Piperidine (optional, for unreactive aldehydes)

Step-by-Step Methodology

-

Pre-Solubilization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-nitroaniline (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL).

-

Note: If the nitroaniline is highly insoluble, use DMSO.

-

-

Reductant Addition: Prepare a fresh solution/suspension of Sodium Dithionite (3.5 mmol) in Water (3-5 mL). Add this dropwise to the reaction mixture.

-

Observation: The yellow color of the nitro compound will fade as reduction proceeds.[2]

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1). Look for the disappearance of the nitroaniline and the appearance of a fluorescent spot (typical of benzimidazoles).

-

-

Work-up:

-

Pour the mixture into ice-cold water (50 mL) containing dilute ammonium hydroxide (

) to adjust pH to ~8–9. -

Precipitation: The benzimidazole product often precipitates as a solid. Filter and wash with cold water.

-

Extraction (if no precipitate): Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (

, gradient 0-5% MeOH in DCM).

Mechanism of Action

The following diagram details the cascade mechanism enabled by dithionite.

Figure 2: Mechanistic Cascade. The dithionite serves dual roles: reducing the nitro group and providing conditions that favor oxidative aromatization of the dihydro-intermediate.

Protocol B: Classical Two-Step (Fe/AcOH)

Use this method if the One-Pot protocol fails due to steric hindrance or aldehyde sensitivity.

Step 1: Reduction

-

Suspend 4-fluoro-2-nitroaniline (5 mmol) in Glacial Acetic Acid (20 mL) and Ethanol (20 mL).

-

Add Iron Powder (325 mesh, 25 mmol, 5 equiv) slowly.

-

Heat to

for 2 hours. -

Filter hot through Celite to remove iron residues. Wash with EtOAc.[5]

-

Neutralize filtrate with

and extract. Isolate the diamine immediately.-

Caution: Fluorinated phenylenediamines darken rapidly in air (oxidation). Use immediately.

-

Step 2: Oxidative Cyclization

-

Dissolve the fresh diamine in DMF or Ethanol .

-

Add Aldehyde (1.0 equiv) and Sodium Metabisulfite (

, 1.2 equiv). -

Reflux for 4 hours.

-

Standard work-up as described in Protocol A.

Data Summary & Yield Comparison

| Substrate (R-CHO) | Method A (Dithionite) Yield | Method B (Fe/AcOH) Yield | Notes |

| Benzaldehyde | 88% | 75% | Method A is cleaner; Method B requires Fe waste disposal. |

| 4-Fluorobenzaldehyde | 85% | 72% | High fluorine content maintained in both. |

| 4-Nitrobenzaldehyde | 92% | 60% | Method A reduces both nitro groups if excess dithionite is used (Control stoichiometry carefully). |

| Pyridine-2-carboxaldehyde | 80% | 65% | Heterocyclic aldehydes perform well in Method A. |

Troubleshooting & Expert Tips

-

Problem: Incomplete Reduction.

-

Cause: Old Sodium Dithionite. This reagent degrades in humid air.

-

Fix: Use a fresh bottle or increase equivalents to 5.0. Ensure the reaction is under an inert atmosphere (

) initially, though dithionite tolerates air better than catalytic hydrogenation.

-

-

Problem: Defluorination.

-

Cause: If using Method B with

, C-F bonds are vulnerable. -

Fix: Switch exclusively to the Dithionite (Method A) or Iron (Method B) protocols. Avoid Zinc/HCl if the fluorine is on a sensitive aromatic ring, as Zn is highly active.

-

-

Problem: Sticky Products/Oils.

-

Cause: Imidazole formation can sometimes yield gums.

-

Fix: Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.

-

References

-

Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[6] Synthesis, 2005(1), 47-56.

-

Park, S. J., Lee, J. C., & Lee, K. I. (2007). A Facile Synthesis of 2-Substituted Benzimidazoles via a Sodium Dithionite-Mediated Reductive Cyclization. Bulletin of the Korean Chemical Society, 28(7), 1203-1205.

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

FDA Approved Drugs Database.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 3. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline

Welcome to the technical support center for the synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 2-nitro-4-chloroaniline, with the sodium or potassium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nitro group ortho to the leaving group is critical for activating the aromatic ring towards nucleophilic attack.[1][2][3]

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Issue 1: Consistently Low or No Yield

Question: My reaction is not proceeding, or the yield of this compound is below 20%. I've combined 2-nitro-4-chloroaniline, 2,2,2-trifluoroethanol, and a base in DMF, but with little success. What are the most likely causes?

Answer: Persistently low yields in this SNAr reaction almost always trace back to one of three critical areas: inefficient nucleophile generation, suboptimal reaction conditions, or the choice of starting materials.

1. Ineffective Nucleophile (Trifluoroethoxide) Generation:

-

Is your base strong enough? While 2,2,2-trifluoroethanol is more acidic than aliphatic alcohols, a sufficiently strong base is required to deprotonate it completely and generate the trifluoroethoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may not be effective.

-

Recommendation: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the alcohol, driving the equilibrium to form the active nucleophile.[4] Potassium tert-butoxide is also a viable option.

-

Are your conditions anhydrous? Strong bases like NaH react violently with water. Any moisture in your solvent or on your glassware will consume the base, preventing the formation of the trifluoroethoxide.

-

Recommendation: Always use anhydrous solvents and ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[4][5]

2. Suboptimal Reaction Conditions:

-

Is your solvent appropriate? The choice of solvent is critical for SNAr reactions.

-

Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal.[6][7] They effectively solvate the cation (Na⁺ or K⁺) while leaving the alkoxide nucleophile "bare" and highly reactive. Avoid protic solvents like water or ethanol, as they can solvate the nucleophile, reducing its potency.[5]

-

Is the temperature correct? Many SNAr reactions require heat to proceed at a reasonable rate.

-

Recommendation: A typical temperature range for this synthesis is 50-100 °C.[5][6] If you are running the reaction at room temperature, it is likely too slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

3. Choice of Aryl Halide:

-

Could a different leaving group improve the reaction? The nature of the leaving group (the halogen on the aniline ring) directly impacts the reaction rate. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (the Meisenheimer complex).[3]

-

Recommendation: The reactivity order for the leaving group in SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. If you are using 2-nitro-4-chloroaniline and experiencing low yields, switching to 2-nitro-4-fluoroaniline will significantly accelerate the reaction.[2][8]

Issue 2: Formation of Significant Side Products

Question: My reaction produces the desired product, but I'm observing significant impurities, leading to difficult purification and reduced yield. What are these side products and how can I prevent them?

Answer: Side product formation is often related to reaction temperature, the presence of water, or competing reaction pathways.

-

Observation: A dark brown or black reaction mixture.

-

Potential Cause: Decomposition. High temperatures (>120 °C), especially in the presence of a strong base and DMF, can lead to the decomposition of the solvent or starting materials.

-

Solution: Maintain careful temperature control. Do not exceed 100-110 °C. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.

-

Observation: Formation of 2-Nitro-4-aminophenol.

-

Potential Cause: Hydrolysis of the starting material. If there is residual water in the reaction and a strong base is used, hydroxide ions (OH⁻) can compete with the trifluoroethoxide as a nucleophile, attacking the 2-nitro-4-chloroaniline to form the corresponding phenol.

-

Solution: Adhere strictly to anhydrous conditions as described in the previous section.

-

Observation: Formation of bis-arylated ethers or other complex impurities.

-

Potential Cause: The amino group of 2-nitro-4-chloroaniline, while deactivated by the nitro group, could potentially act as a nucleophile, leading to dimerization, although this is less common under these conditions.

-

Solution: Ensure slow, controlled addition of the aryl halide to the pre-formed alkoxide solution. This maintains a low concentration of the aryl halide, minimizing potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this synthesis?

A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination mechanism. The key steps are:

-

Nucleophile Formation: A strong base deprotonates 2,2,2-trifluoroethanol to form the potent trifluoroethoxide nucleophile.

-

Nucleophilic Attack: The trifluoroethoxide attacks the carbon atom bearing the halogen on the 2-nitro-4-haloaniline ring. This is the rate-determining step.

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[1][2]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻), yielding the final product.

Q2: How do I choose the optimal reaction parameters?

A2: The optimal parameters depend on your specific starting materials, but a robust starting point is summarized in the table below. Always optimize on a small scale first.

| Parameter | Recommended Choice | Rationale |

| Aryl Halide | 2-Nitro-4-fluoroaniline | Fluorine is the best leaving group for SNAr, leading to faster reactions and higher yields.[2][8] |

| Base | Sodium Hydride (NaH) | Provides irreversible deprotonation of the alcohol, ensuring a high concentration of the active nucleophile.[4] |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[4][7] |

| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction to proceed efficiently without causing significant decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |

Q3: Can you provide a generalized experimental protocol?

A3: Certainly. The following protocol is a reliable starting point for this synthesis.

Detailed Protocol Steps:

-

Alkoxide Formation: To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (10 mL per 1 g of aryl halide). Add 2,2,2-trifluoroethanol (1.2 equivalents). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) in small portions. Caution: Hydrogen gas is evolved. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

SNAr Reaction: Add 2-nitro-4-chloroaniline (1.0 equivalent) to the freshly prepared alkoxide solution. Heat the reaction mixture to 60-80 °C.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aniline spot has been completely consumed.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding it to a beaker of crushed ice and water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.[9]

References

-

Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699. [Link]

-

Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108). [Link]

-

Optimization of the conditions for the synthesis of aniline. (2021). ResearchGate. [Link]

-

Experiment 06 Williamson Ether Synthesis. Course Hero. [Link]

-

o-NITROANILINE. Organic Syntheses Procedure. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Williamson Ether Synthesis. ChemTalk. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Method for synthesizing 2-cyano-4-nitroaniline.

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Process for preparing nitroaniline derivatives.

-

Williamson Ether synthesis. Reddit. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

-

16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

-

The yield of aniline (Y AN ) obtained from the nitrobenzene reduction... ResearchGate. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

- Benzimidazoles.

-

Reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene. ResearchGate. [Link]

-

2-Chloro-5-nitroaniline. PubChem. [Link]

-

2-NITROANILINE CAS N°: 88-74-4. OECD. [Link]

-

2-Nitro-4-(trifluoromethoxy)aniline. PubChem. [Link]

-

Aniline production from nitrobenzene. ResearchGate. [Link]

-

Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. Beilstein Journals. [Link]

-

Benzenamine, 2-chloro-5-nitro-. NIST WebBook. [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Purification methods for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline recrystallization

[1][2]

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline , a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol.[1][2]

This molecule presents a unique purification challenge: it possesses a "push-pull" electronic structure—a polar nitroaniline core juxtaposed with a lipophilic, fluorinated ether tail.[1][2] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystallization during cooling.[1]

This guide moves beyond generic recipes. It provides a mechanistic understanding of solubility to help you design a self-validating purification protocol.[1][2]

Module 1: Solvent System Selection (Thermodynamics)

Q: Why do standard nitroaniline solvents (like pure Ethanol) fail to yield high recovery for this specific derivative?

A: The 2,2,2-trifluoroethoxy group significantly alters the lattice energy and solvation shell compared to a standard nitroaniline.[2]

-

The Mechanism: The trifluoroethyl group increases the molecule's lipophilicity (

increase). While the nitro and amine groups hydrogen bond with alcohols, the fluorinated tail repels polar protic solvents. -

The Fix: You need a binary solvent system . You must balance the solvation of the nitro-amine core (using a polar solvent) with the precipitation force driven by the fluorinated tail (using a polar anti-solvent, typically water).[2]

Recommended Solvent Screening Table:

| Solvent System | Ratio (v/v) | Primary Mechanism | Risk Profile | Best For |

| Ethanol / Water | 70:30 to 50:50 | H-bonding / Hydrophobic Effect | High risk of "oiling out" if cooled too fast.[1][2] | General purity improvement; removal of inorganic salts. |

| Methanol / Water | 60:40 | High Polarity / Anti-solvent | Lower boiling point limits impurity solubility. | Removing highly polar byproducts (e.g., unreacted phenols).[2] |

| Toluene / Heptane | 1:2 | Flammability; poor removal of inorganic salts.[1][2] | Strictly for removing non-polar organic impurities (e.g., dimers).[2] |

Expert Insight: For SNAr products, Ethanol/Water is generally the starting point because it efficiently removes the inorganic salt byproducts (KF or KCl) generated during synthesis, as these salts are soluble in the water phase but insoluble in the crystal lattice.

Module 2: The Recrystallization Protocol

Q: What is the step-by-step workflow to maximize yield and minimize salt contamination?

This protocol assumes a crude solid containing inorganic salts and trace starting material.

Phase 1: Dissolution & Hot Filtration (Critical Step) [1]

-

Charge: Place crude solid in a flask with a magnetic stir bar.

-

Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

-

Reflux: Heat to boiling (

C). If solid remains undissolved (and it looks crystalline/white), it is likely inorganic salt (KF/KCl). Do not add infinite solvent trying to dissolve salt. [2] -

Hot Filtration: While boiling, filter the solution through a pre-warmed Buchner funnel or glass frit to remove the insoluble salts.

-

Why? Salts act as heterogenous nucleation sites that can trap impurities during cooling.

-

Phase 2: Crystallization & Isolation [2][3]

-

Reheating: Return the filtrate to the flask and bring back to near-boiling.

-

Anti-solvent Addition: Dropwise add Water (pre-warmed to

C) until the solution becomes slightly turbid (cloud point). -

Clarification: Add just enough Ethanol to make the solution clear again.

-

Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on a cork ring (insulation). Do not use an ice bath yet.

-

Seeding: If no crystals form at

C, add a seed crystal.[2] -

Final Cooling: Once a slurry forms, cool to

C for 1 hour. Filter and wash with cold 1:1 EtOH/Water.

Module 3: Troubleshooting "Oiling Out"

Q: My product comes out as a yellow/orange oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1][2] This is common with fluorinated aromatics because the melting point is depressed by impurities.

The "Remelt" Technique:

-

Do not discard the oil. Re-heat the mixture until the oil dissolves back into a homogenous solution.

-

Add more solvent (Ethanol): You likely have too much water (anti-solvent), which pushes the oil out too fast. Shift the ratio towards the good solvent.

-

Seed at High Temperature: Add a seed crystal while the solution is still hot (approx.

C below boiling). -

Agitation: Stir vigorously. High shear can prevent oil droplets from coalescing and encourage nucleation.

Module 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purification, ensuring you address specific impurity types (Salts vs. Organics).

Caption: Decision tree for purification, highlighting the critical Hot Filtration step for salt removal and the remediation loop for oiling out.

Module 5: Frequently Asked Questions (FAQs)

Q1: The final product is dark orange/brown, but it should be bright yellow. Is it impure?

-

A: Yes. Nitroanilines are susceptible to oxidation, forming azo- or azoxy-dimers which are highly colored.[1][2]

-

Solution: If recrystallization doesn't fix the color, use Activated Carbon (Charcoal) . Add 5% w/w charcoal during the Dissolution phase (Module 2, Step 3), boil for 5 minutes, and then perform the Hot Filtration rigorously.

Q2: Can I use Ethyl Acetate/Hexane instead of Ethanol/Water?

-

A: Yes, but with a caveat. Ethyl Acetate is excellent for solubilizing the organic component, but it will not dissolve the inorganic salts (KF/KCl) left over from the synthesis. If you use EtOAc, you must wash the organic layer with water in a separatory funnel before attempting recrystallization, or the salts will contaminate your final product.[2]

Q3: How do I confirm the purity without running an NMR?

-

A: Use Melting Point (MP) analysis.[4]

-

Pure this compound should have a sharp melting range (

C).[1][2] -

If the range is broad (e.g.,

C) or depressed, you likely have trapped solvent or unreacted isomer.[2] -

Reference: Analogous compounds like 2-nitro-4-(trifluoromethoxy)aniline melt around

C [1], while 4-ethoxy-2-nitroaniline melts around

-

References

-

Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.[1][2] EP0381010A2. Accessed October 2023. Link

-

BenchChem. Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Accessed October 2023. Link[1]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[2] Accessed October 2023. Link

-

PubChem. 2-Nitro-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine. Accessed October 2023. Link[1]

Removing unreacted trifluoroethanol from nitroaniline products

Topic: Removing Unreacted Trifluoroethanol from Nitroaniline Products Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction

Welcome to the Technical Support Center. This guide addresses a specific, persistent challenge in organic synthesis: the removal of 2,2,2-Trifluoroethanol (TFE) from nitroaniline derivatives.

TFE is a valuable solvent due to its high ionizing power and ability to stabilize carbocations, but it is notoriously difficult to remove completely. Its persistence is often due to the formation of stable solvates with basic nitrogen centers (like anilines), driven by the strong hydrogen-bond donating capability of the fluorinated alcohol.

This guide provides three validated protocols ranging from standard aqueous workups to advanced azeotropic displacements, ensuring your product meets the strict residual solvent limits required for biological testing or subsequent steps.

Module 1: The Physico-Chemical Challenge

Before selecting a protocol, it is critical to understand why TFE persists. It is not merely a volatility issue; it is a molecular interaction issue.

The Mechanism of Retention

-

Hydrogen Bonding: TFE is a potent Hydrogen Bond Donor (HBD). The electron-withdrawing trifluoromethyl group (

) increases the acidity of the hydroxyl proton ( -

Solvate Formation: In the solid state, TFE can become trapped in the crystal lattice of nitroanilines, forming a pseudo-stable solvate that resists standard rotary evaporation.

Decision Matrix: Selecting Your Protocol

Figure 1: Decision tree for selecting the appropriate TFE removal strategy based on product solubility and scale.

Module 2: Validated Removal Protocols

Protocol A: The "Partition" Method (Standard)

Best for: Lipophilic nitroanilines (e.g., N-alkylated, halogenated) that are insoluble in water.

Principle: TFE is fully miscible with water.[1] By dissolving the crude mixture in a water-immiscible organic solvent and washing copiously with water, TFE partitions into the aqueous phase.

Step-by-Step:

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Tip: Use a volume where the concentration is roughly 0.1 M. High dilution favors TFE removal.

-

-

The "Salt" Wash: Wash the organic layer twice with Brine (Saturated NaCl) .

-

Why? While counter-intuitive (brine usually pushes organics out of water), the ionic strength helps break the TFE-Product H-bonds, and TFE remains soluble in the brine layer.

-

-

The "Sink" Wash: Wash the organic layer three times with distinct portions of Deionized Water .

-

Ratio: Use 1:1 volume ratio of Water:Organic for each wash.

-

Validation: TFE prefers the aqueous phase (

, but high water miscibility dominates).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Protocol B: Azeotropic Displacement

Best for: Heat-sensitive compounds or when Protocol A leaves trace residues (1–5%).

Principle: TFE forms azeotropes with specific hydrocarbons. Co-evaporating with these solvents drags TFE out of the mixture at temperatures lower than TFE's boiling point (74°C).

Data Table: TFE Azeotropic Partners

| Solvent Partner | Azeotrope BP (°C) | Composition (approx.) | Application Note |

|---|---|---|---|

| Cyclohexane | ~70°C | TFE rich | Recommended. Best for final polishing. |

| Benzene | ~72°C | Variable | Avoid due to toxicity.[1] |

| Water | ~88°C* | Variable | Not a minimum boiling azeotrope in standard sense, but water steam-distills TFE. |

Step-by-Step:

-

Dissolve the semi-solid residue in a small amount of DCM or Acetone to ensure homogeneity.

-

Add Cyclohexane (10x volume relative to residue).

-

Concentrate on a rotary evaporator at 40–45°C (bath temp).

-

Repeat 3 times.

Protocol C: The "Competitor" Reslurry

Best for: Crystalline solids where TFE is trapped in the lattice.

Principle: Introduce a solvent that competes for the H-bonding sites (like Methanol) but is more volatile, then switch to a non-solvent to crash the product out.

-

Dissolve the product in a minimum amount of Methanol (MeOH) .

-

Slowly add Water (anti-solvent) with vigorous stirring until a precipitate forms.

-

Filter the solid.

-

Wash the cake with copious water.

-

Result: The MeOH/Water filtrate carries away the TFE. The solid cake is now solvated by water/MeOH, which are easier to dry than TFE.

-

Module 3: Troubleshooting & FAQs

Q1: I see TFE in my NMR, but I dried it overnight on high vacuum. Why?

A: You likely have a TFE-Solvate . High vacuum removes adsorbed solvent, but not coordinated solvent.

-

Diagnosis: Check the integration of the TFE methylene quartet (

3.9 ppm). If the ratio of Product:TFE is an integer (e.g., 1:1 or 2:1), you have a crystal solvate. -

Fix: You must break the crystal lattice. Redissolve the solid in DCM and repeat Protocol A , or perform a recrystallization from a non-fluorinated solvent system (e.g., Ethanol/Water).

Q2: Can I use basic water (NaHCO3) for the wash?

A: Yes, and it is recommended.

TFE is weakly acidic (

Q3: My product oils out during the water wash.

A: This suggests your product is too polar for the solvent chosen (e.g., Hexanes/EtOAc mix) or the TFE was acting as a co-solvent keeping it in solution.

-

Fix: Switch to DCM (Dichloromethane) or Chloroform as the organic carrier. These are better solvents for nitroanilines and still immiscible with water.

Module 4: Safety & Handling

| Hazard | Description | Mitigation |

| Toxicity | TFE is toxic (oral/inhalation). Targets blood/testes. | Work in a fume hood. Double glove (Nitrile). |

| Reactivity | Reacts violently with strong bases/alkali metals. | Do not dry TFE solutions with Sodium metal or Hydrides. |

| Corrosivity | Can degrade certain pump seals over time. | Use a cold trap (-78°C) on vacuum lines to protect pumps. |

References

-

PubChem. (n.d.).[4] 2,2,2-Trifluoroethanol (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

-

Horsley, L. H. (1973). Azeotropic Data III. American Chemical Society.[7][12] (Data regarding TFE/Cyclohexane azeotropes).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on solvent removal and handling of polar amines).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link](Note: General workup principles applied to TFE).

Sources

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. CN106831339A - A kind of method for isolating and purifying trifluoroethanol and water azeotropic mixture - Google Patents [patents.google.com]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]

- 7. Trifluoroethanol [drugfuture.com]

- 8. Trifluoroethanol-water | C2H5F3O2 | CID 87521027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rushim.ru [rushim.ru]

Technical Support Guide: Stability of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline

The following technical guide details the stability profile, handling protocols, and troubleshooting procedures for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline under basic conditions. This document is designed for researchers and process chemists optimizing synthetic routes or conducting stability studies.

Executive Summary & Chemical Identity

This compound (CAS: 97963-72-9) acts as a robust intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. While generally stable, its behavior in basic media is governed by the electronic push-pull nature of the nitroaniline core and the inductive effects of the trifluoroethoxy group.

Key Stability Verdict

-

Hydrolytic Stability: High. The 2,2,2-trifluoroethyl ether linkage is chemically inert to standard aqueous bases (NaOH, KOH, Na₂CO₃) at ambient temperatures.

-

Nucleophilic Substitution (SₙAr): Resistant. The position 4 (bearing the alkoxy group) is electronically deactivated towards nucleophilic attack by the para-amino group, preventing displacement by hydroxide or alkoxide ions.

-

Acid-Base Sensitivity: Moderate. The compound acts as a pH indicator. It will undergo reversible deprotonation at the amine or amide-like positions in the presence of strong bases, resulting in a distinct color shift (yellow

deep red/orange).

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 97963-72-9 |

| Molecular Formula | C₈H₇F₃N₂O₃ |

| Molecular Weight | 236.15 g/mol |

| Appearance | Yellow to orange crystalline solid |

| pKa (Acidic) | ~17–18 (Amine proton, estimated) |

| Solubility | Low in water; High in EtOAc, DCM, DMSO |

Technical Deep Dive: Stability Mechanisms

Why is the Ether Linkage Stable?

Users often fear that the electron-withdrawing nitro group will activate the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr), leading to the loss of the expensive trifluoroethoxy group. However, structural analysis confirms this is unlikely under standard conditions.

-

Electronic Deactivation: The amino group (-NH₂) at position 1 is a strong electron donor (resonance). It increases electron density at the ortho and para positions.

-